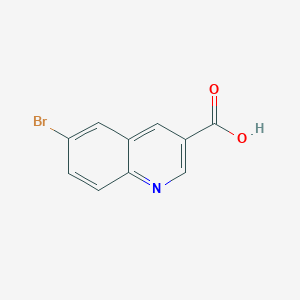

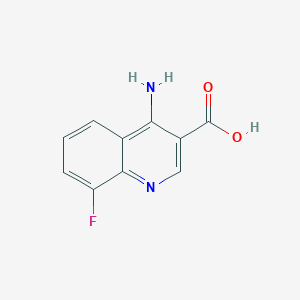

![molecular formula C14H9NO2S B1285088 3-(Benzo[d]thiazol-2-yl)benzoic acid CAS No. 20000-52-6](/img/structure/B1285088.png)

3-(Benzo[d]thiazol-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

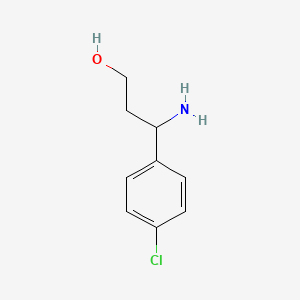

“3-(Benzo[d]thiazol-2-yl)benzoic acid” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of “3-(Benzo[d]thiazol-2-yl)benzoic acid” and its derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, one study reported the synthesis of novel derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The molecular structure of “3-(Benzo[d]thiazol-2-yl)benzoic acid” is characterized by the presence of a benzothiazole ring, which is a key structural feature in many bioactive compounds .

Chemical Reactions Analysis

The chemical reactions involving “3-(Benzo[d]thiazol-2-yl)benzoic acid” and its derivatives are often related to their biological activities . For instance, one study reported that certain derivatives displayed significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzo[d]thiazol-2-yl)benzoic acid” and its derivatives can be determined using various analytical techniques . For instance, one study reported the melting point and infrared (IR) spectrum of a related compound .

Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole derivatives, including 3-(Benzo[d]thiazol-2-yl)benzoic acid , have shown promise as anti-tubercular agents. Recent synthetic developments have led to new compounds with potent activity against Mycobacterium tuberculosis. These derivatives are synthesized through various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction, aiming to find potent inhibitors with enhanced anti-tubercular activity .

Antifungal Agents

The structural versatility of benzothiazole allows for the creation of compounds with significant antifungal properties. New derivatives have been synthesized and tested against various fungal pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These compounds could lead to the development of new antifungal medications or agrochemicals .

Diabetes Treatment

Derivatives of 3-(Benzo[d]thiazol-2-yl)benzoic acid have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key enzyme in the regulation of insulin signaling, and its inhibition is a therapeutic strategy for treating type 2 diabetes .

Quorum Sensing Inhibitors

Benzothiazole derivatives are being explored as quorum sensing inhibitors. These compounds can disrupt bacterial communication pathways, which are crucial for coordinating pathogenic behaviors like biofilm formation and virulence production. This approach could lead to novel treatments that prevent bacterial infections without promoting antibiotic resistance .

Mecanismo De Acción

Target of Action

The primary target of 3-(Benzo[d]thiazol-2-yl)benzoic acid is the DprE1 . This target plays a significant role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds . Additionally, this compound has shown good inhibitory activity against PTP1B , a protein tyrosine phosphatase involved in insulin signaling and thus a potential target for anti-diabetic drugs .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. For instance, it inhibits DprE1, thereby disrupting the survival and virulence of M. tuberculosis . Similarly, it inhibits PTP1B, which could potentially improve insulin sensitivity and provide anti-hyperglycemic effects .

Biochemical Pathways

Given its inhibitory effects on dpre1 and ptp1b, it likely impacts the biochemical pathways associated withM. tuberculosis survival and insulin signaling .

Result of Action

The inhibition of DprE1 by 3-(Benzo[d]thiazol-2-yl)benzoic acid could potentially lead to decreased survival and virulence of M. tuberculosis . Its inhibitory action on PTP1B could potentially improve insulin sensitivity and provide anti-hyperglycemic effects .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “3-(Benzo[d]thiazol-2-yl)benzoic acid” and its derivatives are likely to involve further exploration of their biological activities and the development of more efficient synthesis methods . For instance, one review highlighted recent advances in the synthesis of benzothiazole compounds related to green chemistry .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJRMOIZBCSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589253 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d]thiazol-2-yl)benzoic acid | |

CAS RN |

20000-52-6 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)